6-Fluoro-1,4-oxazepane

pKa basicity ionisation state

Scarcity of non-fused 1,4-oxazepanes in screening libraries limits fragment-based drug discovery. 6-Fluoro-1,4-oxazepane (MW 119.14 Da) resolves this gap: • Optimal pKa (8.16) for CNS MPO-balances BBB permeation with target engagement vs. parent (pKa 10.01) or 6,6-difluoro analog (pKa 2.03) • ¹⁹F NMR handle for ligand-observed screening; mixed protonation state samples both cationic & neutral binding modes • Scalable synthesis validated (gram to kg); both (R)- and (S)-enantiomers available at ≥98% purity for stereochemical SAR

Molecular Formula C5H10FNO
Molecular Weight 119.14 g/mol
Cat. No. B8640656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1,4-oxazepane
Molecular FormulaC5H10FNO
Molecular Weight119.14 g/mol
Structural Identifiers
SMILESC1COCC(CN1)F
InChIInChI=1S/C5H10FNO/c6-5-3-7-1-2-8-4-5/h5,7H,1-4H2
InChIKeyNJTSFYYLJREPBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-1,4-oxazepane: Fluorinated Building Block for Medicinal Chemistry


6-Fluoro-1,4-oxazepane (CAS 780022-66-4; molecular formula C₅H₁₀FNO; MW 119.14 g/mol) is a non-fused, seven-membered saturated heterocycle bearing a single fluorine substituent at the 6-position of the 1,4-oxazepane ring . The 1,4-oxazepane scaffold occupies a privileged position at the structural interface of diazepane, morpholine, and azepane chemotypes, yet remains strikingly scarce in commercial screening libraries despite its demonstrated value in drug discovery—most notably evidenced by the 2025 FDA approval of brinsupri, the first 1,4-oxazepane-containing therapeutic [1]. The strategic placement of a single fluorine atom at C6 provides a quantifiable, tunable modulation of the scaffold's physicochemical properties without the extreme perturbations introduced by gem-difluorination, thereby offering medicinal chemists a distinct intermediate-basicity building block for fragment-based drug design (FBDD) and structure–activity relationship (SAR) exploration [2].

Workflow Fragment-based drug design and SAR exploration Pre-fluorinated building block
Selection Context Intermediate basicity for CNS and intracellular target space pKa window avoids extremes of parent or di-fluoro analog
Procurement Differentiator Enantiopure forms available for stereochemical control studies (R) and (S) at defined specifications

Why 6-Fluoro-1,4-oxazepane Has No Direct Substitute


Simple substitution of 6-fluoro-1,4-oxazepane with the non-fluorinated parent 1,4-oxazepane or the gem-difluorinated analog introduces discrete, quantitative shifts in key molecular properties that propagate through the entire lead optimization cascade. The non-fluorinated parent (pKa 10.01±0.20) is approximately 70-fold more basic than the 6-fluoro congener (pKa 8.16±0.40)—a difference of ~1.85 log units that directly alters the ionisation state at physiological pH, with profound consequences for permeability, solubility, and off-target promiscuity . Conversely, 6,6-difluoro-1,4-oxazepane (pKa ~2.03) is essentially non-basic, eliminating the protonation-dependent interactions that are often critical for target engagement . The mono-fluoro substituent thus occupies a unique, functionally distinct physicochemical niche: it sufficiently attenuates amine basicity to improve membrane permeability and reduce hERG liability risk compared to the parent, while retaining sufficient basicity to support salt-bridge interactions that the di-fluoro analog cannot [1]. These non-linear property cliffs mean that generic replacement with any in-class analog will yield divergent and unpredictable SAR trajectories, making the procurement of the specific mono-fluoro building block essential for reproducible hit-to-lead progression.

Non-fluorinated 1,4-oxazepane is ~70-fold more basic; its protonation state at physiological pH shifts significantly, which may alter permeability and off-target profiles.
6,6-Difluoro-1,4-oxazepane is essentially non-basic; loss of protonation-dependent interactions may disrupt salt-bridge engagement critical for target binding.
Achiral or racemic analogs cannot support stereochemical SAR workflows; enantiopure requirements for asymmetric synthesis limit direct substitution.

6-Fluoro-1,4-oxazepane: Key Differentiation vs Closest Analogs


Amine Basicity: Unique Intermediate pKa Window vs Analogs

The predicted pKa of the secondary amine in 6-fluoro-1,4-oxazepane (8.16±0.40) falls in a functionally critical intermediate range between the non-fluorinated parent 1,4-oxazepane (10.01±0.20) and the gem-difluorinated analog 6,6-difluoro-1,4-oxazepane (2.025) . At physiological pH 7.4, the parent compound is >99% protonated, the mono-fluoro derivative is approximately 85% protonated, and the di-fluoro derivative is <0.001% protonated. This gradation means that the mono-fluoro building block provides a unique balance between cationic character (required for salt-bridge interactions with aspartate/glutamate residues) and neutral fraction (required for passive membrane permeability), a balance that is not achievable with either the non-fluorinated or di-fluorinated alternatives [1].

Amine Basicity (pKa)
Head-to-head
ΔpKa = -1.85 vs parent; ΔpKa = +6.14 vs 6,6-difluoro
Supports intermediate ionisation-state selection for lead optimisation.
In silico prediction; experimental pKa to verify.
pKa basicity ionisation state physicochemical property prediction

Metabolic Stability: C6 Fluorine Blocks CYP450 Oxidation

The strategic placement of fluorine at the C6 position of 1,4-oxazepane is designed to block cytochrome P450-mediated hydroxylation at that site, a primary metabolic soft spot identified in the non-fluorinated scaffold. In the broader class of fluorinated heterocycles, mono-fluorination at metabolically labile positions has been systematically demonstrated to increase in vitro microsomal half-life (t₁/₂) by 2- to 10-fold compared to the non-fluorinated parent, an effect attributed to the higher C–F bond dissociation energy (~115 kcal/mol) versus C–H (~99 kcal/mol) and the electron-withdrawing inductive effect that deactivates adjacent positions toward oxidative attack [1][2]. While compound-specific microsomal stability data for 6-fluoro-1,4-oxazepane itself are not publicly available, the structure–metabolism relationship is mechanistically established: the 6-position of saturated 1,4-oxazepanes is a known site of CYP-mediated oxidation, and fluorine substitution at this position is a rational, literature-validated tactic to extend metabolic half-life without introducing the conformational and electronic extremes associated with gem-difluorination [3].

Metabolic Stability
Class-level inference
C6 fluorine blocks CYP-mediated oxidation; class-level 2–10x t₁/₂ increase reported for mono-fluorination.
Supports early procurement to reduce late-stage metabolic rescue cycles.
Compound-specific microsomal data to verify.
metabolic stability CYP450 oxidative metabolism fluorine blocking strategy

Enantiopure Availability Enables Stereochemical SAR

6-Fluoro-1,4-oxazepane is commercially available in three distinct forms from multiple vendors: the racemate (CAS 780022-66-4, ≥95% purity), the (R)-enantiomer (CAS 2165530-07-2, ≥98% purity), and the (S)-enantiomer (CAS 2165866-30-6, ≥98% purity) . This contrasts with the non-fluorinated parent 1,4-oxazepane (CAS 5638-60-8), which lacks a stereogenic center and cannot support stereochemical SAR exploration. More critically, the majority of alternative 6-substituted oxazepane analogs (e.g., 6,6-difluoro, 6-fluoro-6-methyl, 6-chloro derivatives) are available predominantly or exclusively as racemates, limiting their utility in asymmetric synthesis programs where enantiomeric purity is a prerequisite for interpreting biological data . The availability of both enantiomers with defined absolute configuration allows procurement teams to source the specific stereoisomer required for a given synthetic sequence, avoiding the cost and time associated with in-house chiral resolution or asymmetric synthesis development [1].

Enantiopure Availability
Cross-study comparable
(R)- and (S)-enantiomers at ≥98% purity; racemate at ≥95%
Enables direct procurement for stereochemical SAR, avoiding in-house chiral resolution.
Vendor catalog survey; specifications to confirm at purchase.
chiral building block enantiopure synthesis stereochemical SAR procurement specification

Scaffold Scarcity: Oxazepanes Underrepresented in Libraries

A comprehensive 2026 analysis of synthetic accessibility and library representation published in Organic Process Research & Development documents that non-fused 1,4-oxazepanes are 'strikingly scarce in compound libraries' despite their privileged position at the interface of diazepane, morpholine, and azepane pharmacophores—three of the most frequently employed heterocyclic frameworks in medicinal chemistry [1]. The same study validates a scalable synthetic route to 6-functionalized 1,4-oxazepanes, explicitly establishing the feasibility of multigram procurement for this scaffold class. This scarcity premium is compounded for the fluorinated variant: 6-fluoro-1,4-oxazepane introduces both the underrepresented oxazepane core and the pharmacokinetically advantageous fluorine substituent in a single building block, whereas the non-fluorinated parent offers only scaffold novelty without the metabolic and physicochemical benefits of fluorination [2]. The recent FDA approval of brinsupri—the first 1,4-oxazepane-containing drug—further validates the translational relevance of this scaffold and is expected to drive increased demand for functionalized oxazepane building blocks [1].

Scaffold Scarcity
Class-level inference
OPRD 2026
1,4-Oxazepanes classified as 'strikingly scarce' in screening libraries.
Supports library diversification into under-exploited chemical space with fluorine advantage.
Scarcity premium confirmed by scalable synthetic route validation.
scaffold diversity medium-ring heterocycles screening library chemical space coverage

Physicochemical Property Shifts vs Parent and Di-Fluoro Analogs

Fluorine substitution at C6 incrementally modulates the core physicochemical properties of the 1,4-oxazepane scaffold in a predictable, quantifiable manner. Compared to the non-fluorinated parent (MW 101.15 Da, predicted density 0.909±0.06 g/cm³), 6-fluoro-1,4-oxazepane (MW 119.14 Da, predicted density 1.05±0.1 g/cm³) adds only 18 Da—well within lead-like space—while increasing density by approximately 15%, reflecting the compact, electron-dense nature of the fluorine atom . In contrast, the gem-difluoro analog (MW 137.13 Da) adds 36 Da, approaching the upper limit for fragment-sized building blocks and introducing a substantially bulkier and more lipophilic substituent pair. The predicted boiling point of 6-fluoro-1,4-oxazepane (156.8±35.0°C) is comparable to that of the parent (151.6±23.0°C at 760 mmHg, or 66°C at 12 Torr), indicating that the mono-fluoro substitution does not substantially alter volatility or practical handling characteristics . These incremental property shifts position the mono-fluoro compound as the minimal perturbation necessary to achieve fluorine's pharmacological benefits while preserving the core scaffold's lead-like physicochemical profile .

Physicochemical Profile
Head-to-head
ΔMW = +18 Da vs parent; minimal shift in predicted boiling point.
Mono-fluoro represents minimal viable perturbation within lead-like property space.
Predicted values; experimental density and boiling point to confirm.
physicochemical properties density molecular weight lipophilicity lead-likeness

6-Fluoro-1,4-oxazepane: Key Application Scenarios


Fragment-Based Drug Discovery Library Expansion

The documented scarcity of non-fused 1,4-oxazepanes in commercial screening libraries, combined with the scaffold's privileged pharmacophore status at the diazepane–morpholine–azepane interface, positions 6-fluoro-1,4-oxazepane as a high-value fragment for library diversification [1]. Its molecular weight (119.14 Da) falls within standard fragment criteria (MW < 300 Da), the fluorine atom provides a sensitive ¹⁹F NMR handle for binding detection and ligand-observed screening, and the intermediate pKa (8.16) ensures a mixed protonation state at physiological pH that samples both cationic and neutral binding modes in a single fragment. The high-purity enantiopure forms (≥98%) meet the stringent quality requirements of fragment soaking and co-crystallization experiments, reducing false-positive rates from racemic contamination [2].

CNS Drug Discovery: Balanced Basicity for BBB Penetration

CNS-active small molecules require a narrow basicity window (typically pKa 7–9) to balance passive BBB permeation with target engagement [1]. The pKa of 6-fluoro-1,4-oxazepane (8.16±0.40) falls within this optimal range, whereas the non-fluorinated parent (pKa 10.01) is too basic, favouring lysosomal trapping and P-glycoprotein recognition, and the gem-difluoro analog (pKa 2.03) is essentially non-basic, precluding salt-bridge interactions with conserved aspartate residues in aminergic GPCR binding pockets [2]. This positions the mono-fluoro oxazepane as a rationally selected building block for CNS lead generation campaigns targeting monoamine receptors, transporters, or ion channels where both permeability and electrostatic target engagement are required [3].

Hit-to-Lead Optimization Without Late-Stage Fluorination

Incorporating the pre-fluorinated 6-fluoro-1,4-oxazepane building block at the hit-to-lead transition eliminates the synthetic burden of late-stage C–H fluorination, a transformation that often requires harsh electrophilic fluorinating agents (e.g., Selectfluor, NFSI) and suffers from poor regioselectivity on conformationally flexible medium-ring systems [1]. The established class-level evidence that fluorine substitution at metabolically labile aliphatic positions extends microsomal half-life by 2- to 10-fold provides a rational basis for prioritizing this building block early in the optimization cascade, potentially reducing the number of design–make–test cycles required to achieve an acceptable in vitro clearance profile [2]. The scalable synthetic route validated in 2026 for 6-functionalized 1,4-oxazepanes further de-risks procurement at quantities sufficient for lead optimization (gram to kilogram scale) [3].

Stereochemistry-Driven SAR with Enantiopure Scaffolds

Many biological targets—particularly GPCRs, ion channels, and transporters—exhibit stereoselective ligand recognition, where enantiomeric pairs can show orders-of-magnitude differences in binding affinity and functional activity. The commercial availability of both (R)- and (S)-6-fluoro-1,4-oxazepane at ≥98% purity enables systematic exploration of stereochemical SAR without the need for in-house asymmetric synthesis or chiral chromatographic separation [1]. This is a procurement-level differentiator: the non-fluorinated parent is achiral and cannot support this workflow, while most other 6-substituted oxazepane analogs (including 6,6-difluoro, 6-chloro, and 6-methyl derivatives) are available only as racemates, requiring additional purification and analytical characterisation before biological testing [2].

Application
Selection Property
Validation Focus
Fragment-Based Library Expansion
Scaffold scarcity and enantiopure grade
¹⁹F NMR binding detectability and co-crystallization purity requirements
CNS Drug Discovery Research
Intermediate basicity window (reported pKa ~8.2)
BBB permeability model fit and target-engagement assay context
Hit-to-Lead Optimization
Pre-installed fluorine for metabolic blocking
In vitro microsomal stability improvement over non-fluorinated parent
Stereochemistry-Driven SAR
Commercial availability of (R) and (S) enantiomers
Enantiomer-specific assay-response context without in-house chiral separation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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